2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide
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Overview
Description
2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide is a complex organic compound characterized by multiple ethoxy groups and an amine oxide functional group. This compound is known for its hydrophilic properties due to the presence of multiple hydroxyl and ethoxy groups, making it highly soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide typically involves the reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-amine with an oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C) to ensure controlled reaction rates.
Solvent: Polar solvents such as water or methanol to dissolve the reactants.
Catalyst: Sometimes a catalyst like sodium tungstate is used to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the amine oxide.
Reduction: The amine oxide can be reduced back to the amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of the amine oxide.
Reduction: Regeneration of the original amine.
Substitution: Formation of ether derivatives.
Scientific Research Applications
2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of buffers and reagents for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the production of personal care products, such as shampoos and conditioners, due to its ability to stabilize emulsions.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide involves its interaction with water molecules through hydrogen bonding. The multiple hydroxyl and ethoxy groups facilitate the formation of a hydration shell, enhancing its solubility and stability in aqueous environments. This property is particularly useful in applications requiring the stabilization of emulsions and dispersions.
Comparison with Similar Compounds
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the amine oxide group.
Nonaethylene glycol: Contains an additional ethoxy group compared to octaethylene glycol.
Triethylene glycol monoamine: Contains fewer ethoxy groups and an amine group instead of an amine oxide.
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide is unique due to the presence of the amine oxide group, which imparts distinct chemical and physical properties. This functional group enhances its solubility and stability, making it particularly useful in applications requiring high hydrophilicity and emulsifying capabilities.
Properties
CAS No. |
61503-78-4 |
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Molecular Formula |
C12H27NO7 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]ethanamine oxide |
InChI |
InChI=1S/C12H27NO7/c14-3-7-19-11-9-17-5-1-13(16)2-6-18-10-12-20-8-4-15/h13-15H,1-12H2 |
InChI Key |
OMOGKPLWMZSITE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCO)[NH+](CCOCCOCCO)[O-] |
Origin of Product |
United States |
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